Tetrahydrofuran-2-carboxamide

Vue d'ensemble

Description

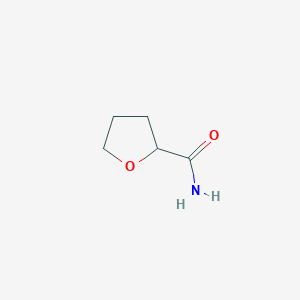

Tetrahydrofuran-2-carboxamide is an organic compound with the molecular formula C5H9NO2. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The carboxamide group is attached to the second carbon of the tetrahydrofuran ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetrahydrofuran-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of tetrahydrofuran with a suitable amide-forming reagent. For instance, tetrahydrofuran can be reacted with cyanogen bromide in the presence of a base to form tetrahydrofuran-2-carbonitrile, which can then be hydrolyzed to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, purification through crystallization, and drying to obtain the final product.

Analyse Des Réactions Chimiques

Dehydration to Tetrahydrofuran-2-carbonitrile

The carboxamide group in Tetrahydrofuran-2-carboxamide undergoes dehydration under specific conditions to form Tetrahydrofuran-2-carbonitrile (THFCN). This reaction is critical for modifying the compound into intermediates useful in further synthetic applications.

Reagents and Conditions :

-

Thionyl chloride (SOCl₂) and N,N-dimethylformamide (DMF) are used as catalysts.

-

The reaction typically proceeds under mild heating (exact temperature not specified in available literature) .

Mechanism :

The dehydration involves the conversion of the amide group (–CONH₂) to a nitrile (–CN) via the removal of a water molecule. Thionyl chloride likely facilitates the formation of an intermediate imidoyl chloride, which subsequently loses HCl and H₂O to yield the nitrile .

Data Table :

| Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| This compound | SOCl₂, DMF, heat | Tetrahydrofuran-2-carbonitrile |

Grignard Reaction with Methylmagnesium Chloride

The nitrile derivative (THFCN) undergoes nucleophilic addition with methylmagnesium chloride (Grignard reagent) to form (S)-1-(tetrahydrofuran-2-yl)ethenone, a ketone derivative.

Reagents and Conditions :

-

Methylmagnesium chloride (CH₃MgCl) in anhydrous tetrahydrofuran (THF) or diethyl ether.

-

Reaction conducted at low temperatures (0–5°C) to control exothermicity .

Mechanism :

The Grignard reagent attacks the electrophilic carbon of the nitrile, forming an imine intermediate. Hydrolysis of this intermediate under acidic workup yields the ketone .

Data Table :

| Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Tetrahydrofuran-2-carbonitrile | CH₃MgCl, THF, 0–5°C | (S)-1-(Tetrahydrofuran-2-yl)ethenone |

Hydrogen-Bond-Mediated Interactions

While not a direct reaction, this compound participates in hydrogen-bonding interactions due to its carboxamide moiety. These interactions are critical in dimerization equilibria observed in solvents like CDCl₃ and CS₂. Computational studies (B3LYP/aug-cc-pVTZ) suggest that monomer-dimer equilibria influence its spectroscopic behavior .

Key Observations :

-

Solvent Dependence : Dimerization is more pronounced in non-polar solvents (e.g., CS₂) compared to polar solvents.

-

Spectroscopic Evidence : Vibrational Circular Dichroism (VCD) and IR spectra align with theoretical models when both monomeric and dimeric forms are considered .

Potential Oxidation and Reduction Pathways

While direct experimental data for this compound is limited, analogous tetrahydrofuran derivatives exhibit predictable reactivity:

-

Oxidation : Likely converts the carboxamide to Tetrahydrofuran-2-carboxylic acid under strong oxidizing agents (e.g., KMnO₄).

-

Reduction : The amide group could be reduced to an amine using agents like LiAlH₄, though this remains speculative without explicit studies.

Research Implications

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

THF-2-CA serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its chiral nature enhances the efficiency of drug formulation processes, particularly in the development of antiviral agents. For instance, compounds derived from THF-2-CA have shown promising results in inhibiting HIV-1 protease, demonstrating improved binding and antiviral properties compared to existing treatments .

Case Study: HIV Protease Inhibitors

Recent research has focused on the design of novel HIV protease inhibitors incorporating THF-based scaffolds. One study reported a compound that exhibited tenfold greater potency against multidrug-resistant HIV strains compared to standard therapies . The structure-activity relationship (SAR) analysis highlighted the importance of the tetrahydrofuran moiety in enhancing antiviral activity.

| Compound | K_i (nM) | IC_50 (nM) |

|---|---|---|

| GRL-0519A | 2.7 | 0.5 |

| DRV | 27 | 5 |

Polymer Chemistry

Biodegradable Polymers

THF-2-CA is utilized in the production of biodegradable polymers, contributing to sustainable materials that minimize environmental impact. These polymers are increasingly important in developing eco-friendly packaging and medical devices.

Application Example

Research indicates that incorporating THF-2-CA into polymer matrices can enhance mechanical properties while maintaining biodegradability, making it suitable for various applications in packaging and biomedical fields .

Biotechnology

Role in Biocatalysis

In biotechnology, THF-2-CA plays a role in developing biocatalysts that improve biochemical reaction efficiencies. Its structural characteristics allow it to act as a substrate or co-factor in enzymatic reactions.

Case Study: Biocatalytic Reactions

Studies have shown that biocatalysts utilizing THF derivatives can significantly accelerate reaction rates in synthetic pathways, particularly in producing fine chemicals and pharmaceuticals .

Analytical Chemistry

Reagent for Detection

THF-2-CA is employed as a reagent in analytical methods for detecting and quantifying other compounds within complex mixtures. Its ability to form stable complexes with various analytes enhances detection sensitivity.

Application Example

In chromatographic techniques, THF-2-CA has been used to improve the separation and identification of pharmaceutical compounds, providing more accurate analytical results .

Material Science

Specialty Coatings and Adhesives

In material science, THF-2-CA is utilized in formulating specialty coatings and adhesives. Its unique properties contribute to enhanced performance characteristics compared to traditional materials.

Performance Comparison

Research indicates that coatings formulated with THF-2-CA exhibit superior adhesion and durability under various environmental conditions, making them ideal for industrial applications .

Mécanisme D'action

The mechanism of action of tetrahydrofuran-2-carboxamide and its derivatives often involves interactions with specific molecular targets. For example, in medicinal chemistry, these compounds may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific derivative and its intended application.

Comparaison Avec Des Composés Similaires

Tetrahydrofuran-2-carbonitrile: A precursor in the synthesis of tetrahydrofuran-2-carboxamide.

Tetrahydrofuran-2-carboxylic acid: An oxidation product of this compound.

Tetrahydrofuran-2-methanol: A reduction product of this compound.

Uniqueness: this compound is unique due to its versatile reactivity and wide range of applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Activité Biologique

Tetrahydrofuran-2-carboxamide (THF-2-CA) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of THF-2-CA, focusing on its antimicrobial, anticancer, and toxicological profiles, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a tetrahydrofuran ring with a carboxamide functional group, contributing to its biological activity. The compound's properties can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 115.13 g/mol |

| Melting Point | Not extensively reported |

| Solubility | Soluble in organic solvents |

| Log P (Octanol-Water Partition Coefficient) | Not extensively reported |

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of THF-2-CA against various pathogens. One study reported that THF-2-CA exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. The Minimum Inhibitory Concentration (MIC) values for selected microorganisms are presented in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings indicate that THF-2-CA may serve as a potential lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of THF-2-CA has also been investigated, particularly in relation to its effects on various cancer cell lines. A study demonstrated that THF-2-CA exhibited cytotoxic effects against human cervix adenocarcinoma HeLa cells with an IC50 value of 0.5 µg/mL. This suggests that the compound may interfere with cancer cell proliferation through mechanisms that warrant further exploration.

Case Study: In Vitro Cytotoxicity Testing

In an experimental setup involving several cancer cell lines, including HeLa and MCF-7 (breast cancer), THF-2-CA was administered at various concentrations. The results are summarized in Table 2.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 0.5 |

| MCF-7 | 1.5 |

| A549 (lung cancer) | 1.0 |

The data indicate that THF-2-CA has selective cytotoxicity towards certain cancer cell types, making it a candidate for further development in cancer therapy.

Propriétés

IUPAC Name |

oxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHAENUAJYZNOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393498 | |

| Record name | Tetrahydrofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91470-28-9 | |

| Record name | Tetrahydrofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxolane-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the stereochemistry of Tetrahydrofuran-2-carboxamide derivatives in medicinal chemistry?

A1: The stereochemistry of this compound derivatives plays a crucial role in their biological activity. For instance, in the development of LpxC inhibitors, a promising class of antibiotics targeting Gram-negative bacteria, the (3S,4R) configuration of the tetrahydrofuran ring significantly enhanced potency compared to other stereoisomers []. This highlights the importance of stereochemical control during synthesis for optimizing biological activity.

Q2: How can this compound be used as a building block in organic synthesis?

A2: this compound serves as a versatile building block in organic synthesis, particularly for constructing complex molecules. Researchers have successfully demonstrated its utility in palladium-catalyzed direct arylation reactions []. This method enables the efficient and stereoselective formation of cis-2,3-disubstituted tetrahydrofuran derivatives, which are valuable structural motifs found in various natural products like norlignans.

Q3: What is a key synthetic route to obtain (S)-1-(tetrahydrofuran-2-yl)ethanone from this compound?

A3: A practical synthesis of (S)-1-(tetrahydrofuran-2-yl)ethanone utilizes (S)-Tetrahydrofuran-2-carboxamide as a starting material []. The process involves dehydration of the carboxamide using thionyl chloride and dimethylformamide, followed by methylation with methyl magnesium chloride. Purification of the crude product is achieved through an addition reaction with sodium bisulfite and subsequent treatment with hydrochloric acid. This route provides a viable method for obtaining the desired chiral ketone.

Q4: What analytical techniques are commonly employed for the characterization and quantification of this compound and its derivatives?

A4: Various analytical methods are employed for characterizing and quantifying this compound and its derivatives. These include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography for structural elucidation and confirmation of stereochemistry [, ]. Additionally, High-Performance Liquid Chromatography (HPLC) is a crucial tool for separating and quantifying these compounds, especially in complex mixtures like pharmaceutical formulations [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.